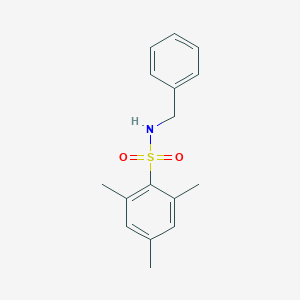

N-benzyl-2,4,6-trimethylbenzenesulfonamide

Description

Properties

IUPAC Name |

N-benzyl-2,4,6-trimethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2S/c1-12-9-13(2)16(14(3)10-12)20(18,19)17-11-15-7-5-4-6-8-15/h4-10,17H,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIYJYQNDEGEPBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and molecular formula of N-benzyl-2,4,6-trimethylbenzenesulfonamide

An in-depth technical analysis of N-benzyl-2,4,6-trimethylbenzenesulfonamide requires a rigorous examination of its structural logic, physicochemical properties, and its evolving role in modern synthetic chemistry. As a Senior Application Scientist, I have structured this guide to move beyond basic chemical identification, focusing instead on the mechanistic causality behind its synthesis and its utility in advanced catalytic frameworks, such as borrowing hydrogen methodologies.

Physicochemical Profiling & Structural Causality

N-benzyl-2,4,6-trimethylbenzenesulfonamide (often referred to as N-benzylmesitylenesulfonamide) is a highly specialized sulfonamide derivative. Its architecture is not arbitrary; every functional group serves a distinct chemical purpose, making it a critical model substrate in methodology development and protecting group chemistry[1].

Quantitative Data Summary

The following table summarizes the core physicochemical parameters of the compound[2]:

| Parameter | Value | Causality / Significance |

| Chemical Name | N-benzyl-2,4,6-trimethylbenzenesulfonamide | Defines the core connectivity (Mesityl-SO₂-NH-Benzyl). |

| CAS Registry Number | 85045-43-8 | Unique identifier for regulatory and procurement verification. |

| Molecular Formula | C₁₆H₁₉NO₂S | Dictates the exact mass and isotopic distribution for MS validation. |

| Molecular Weight | 289.40 g/mol | Used for stoichiometric calculations in catalytic workflows. |

| Melting Point | 94–97 °C | Indicates a highly crystalline nature, facilitating purification by recrystallization. |

| Appearance | White to colorless crystalline solid | Visual indicator of purity post-chromatography. |

Structural Logic

The molecule is divided into three functional domains, each dictating its reactivity profile:

-

The Mesityl (2,4,6-trimethylphenyl) Group : Unlike a standard tosyl (Ts) group, the mesityl (Mts) group features two ortho-methyls that provide massive steric shielding around the electrophilic sulfonyl sulfur. This prevents unwanted nucleophilic attack during complex peptide coupling. Furthermore, the electron-donating nature of the three methyl groups subtly weakens the S-N bond, rendering it more acid-labile than a tosyl group (cleavable by TFA/thioanisole)[3].

-

The Sulfonamide Core : Acts as a stable, robust linker that resists basic hydrolysis and catalytic reduction, ensuring survival across multi-step synthetic sequences.

-

The Benzyl Group : Serves as a lipophilic anchor and a model alkyl substituent. Its benzylic protons are highly diagnostic in ¹H NMR, making it an ideal reporter group for monitoring reaction kinetics[4].

Diagram 1: Structural logic and functional causality of N-benzyl-2,4,6-trimethylbenzenesulfonamide.

Advanced Synthetic Methodologies

To synthesize this compound, researchers can utilize either classical nucleophilic substitution or modern, green-chemistry catalytic approaches. Below are two self-validating protocols, detailing the causality behind each experimental choice.

Protocol A: Classical Schotten-Baumann Synthesis

This method relies on the direct coupling of an amine with a sulfonyl chloride. It is highly reliable for scale-up.

-

Step 1 (Setup): Dissolve 2,4,6-trimethylbenzenesulfonyl chloride (1.0 equiv) in anhydrous dichloromethane (DCM) (0.5 M concentration) under a nitrogen atmosphere. Causality: DCM is an aprotic solvent that solubilizes both reagents without participating in competitive nucleophilic attack.

-

Step 2 (Base Addition): Add N,N-diisopropylethylamine (DIPEA) (1.5 equiv). Causality: DIPEA acts as a non-nucleophilic acid scavenger to neutralize the HCl byproduct, preventing the protonation of the incoming benzylamine, which would otherwise halt the reaction.

-

Step 3 (Coupling): Dropwise add benzylamine (1.1 equiv) at 0 °C, then allow to warm to room temperature for 2 hours. Causality: The initial low temperature controls the exothermic nature of the coupling, preventing degradation or side-reactions.

-

Step 4 (Self-Validation & Workup): Monitor via TLC (Hexanes/EtOAc 3:1). Quench with 1M HCl. Validation Logic: The acidic aqueous wash protonates any unreacted benzylamine, pulling it into the aqueous layer, while the highly lipophilic product remains in the DCM layer.

Protocol B: Manganese-Catalyzed Borrowing Hydrogen N-Alkylation

A modern, atom-economical approach utilizes a well-defined, bench-stable Mn(I) PNP pincer precatalyst to couple 2,4,6-trimethylbenzenesulfonamide with benzyl alcohol, generating only water as a byproduct[5][6].

-

Step 1 (Reaction Assembly): In an oven-dried Schlenk tube, combine 2,4,6-trimethylbenzenesulfonamide (199 mg, 1.00 mmol), benzyl alcohol (109 μL, 1.00 mmol), Mn(I) PNP pincer precatalyst (5 mol %), and K₂CO₃ (10 mol %)[5].

-

Step 2 (Solvent & Heating): Add xylenes (1 mL, yielding a 1 M solution). Seal the tube and heat at 150 °C for 24 hours[5][7]. Causality: The high concentration (1 M) thermodynamically drives the intermolecular condensation step. Xylenes are chosen for their high boiling point, providing the thermal energy required for the endothermic alcohol dehydrogenation step[6]. K₂CO₃ is critical as it dehydrobrominates the precatalyst to form the active Mn(I) species[7].

-

Step 3 (Self-Validation via NMR): Cool the mixture, dilute with CDCl₃, and add 1,3,5-trimethylbenzene as an internal standard. Acquire a crude ¹H NMR spectrum. Validation Logic: The disappearance of the benzyl alcohol carbinol protons and the emergence of the benzylic methylene protons of the product confirm conversion before committing to chromatography[7].

-

Step 4 (Purification): Purify by flash column chromatography (30 × 120 mm silica, 20% EtOAc/petroleum ether 40–60) to yield the product as a white solid (approx. 92% yield)[5].

Diagram 2: Mechanistic pathway of the Mn-catalyzed borrowing hydrogen N-alkylation.

Applications in Drug Development and Catalysis

In medicinal chemistry, the synthesis of heavily substituted sulfonamides is a cornerstone of drug discovery, particularly for designing enzyme inhibitors (e.g., carbonic anhydrase or protease inhibitors). N-benzyl-2,4,6-trimethylbenzenesulfonamide serves as an optimal benchmark substrate for validating new high-throughput catalytic systems[6].

Because the mesityl group offers a unique balance of steric bulk and electronic modulation, this compound is frequently utilized to test the chemoselectivity of novel transition-metal catalysts. If a catalyst can successfully operate on the sterically congested mesityl-protected nitrogen without cleaving the S-N bond, it is generally deemed robust enough for complex late-stage functionalization in pharmaceutical pipelines[8].

Sources

- 1. N-benzyl-2,4,6-trimethylbenzenesulfonamide | C16H19NO2S | CID 749837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-benzyl-2,4,6-trimethylbenzenesulfonamide - CAS号 85045-43-8 - 摩熵化学 [molaid.com]

- 3. tert-butyl N-benzyl-N-(2,4,6-trimethylphenyl)sulfonylcarbamate - CAS号 170948-05-7 - 摩熵化学 [molaid.com]

- 4. spectrabase.com [spectrabase.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermodynamic Stability of N-benzyl-2,4,6-trimethylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of N-benzyl-2,4,6-trimethylbenzenesulfonamide. While specific experimental data for this compound is not extensively available in public literature, this guide synthesizes established principles of sulfonamide chemistry, authoritative regulatory guidelines, and field-proven analytical methodologies to offer a robust approach to its stability assessment. The guide details protocols for thermal analysis and forced degradation studies, discusses potential degradation pathways, and provides insights into the practical implications for drug development. This document is intended to equip researchers and drug development professionals with the necessary tools to design and execute a thorough stability evaluation of N-benzyl-2,4,6-trimethylbenzenesulfonamide and related compounds.

Introduction: The Critical Role of Thermodynamic Stability in Drug Development

The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development. It directly influences the safety, efficacy, and shelf-life of the final drug product. For N-benzyl-2,4,6-trimethylbenzenesulfonamide, a molecule with a sulfonamide functional group often found in biologically active compounds, understanding its intrinsic stability is paramount.[1] Instability can lead to the formation of degradation products, which may result in a loss of potency, altered bioavailability, or the generation of toxic impurities.

A comprehensive understanding of the thermodynamic stability profile of N-benzyl-2,4,6-trimethylbenzenesulfonamide is essential for:

-

Formulation Development: Guiding the selection of compatible excipients and appropriate dosage forms.

-

Manufacturing and Storage: Defining safe processing temperatures and establishing suitable storage conditions.

-

Regulatory Compliance: Fulfilling the requirements of regulatory bodies such as the International Council for Harmonisation (ICH), which mandate rigorous stability testing.[2]

-

Predicting Shelf-Life: Establishing a reliable retest period or expiration date for the drug substance and product.

This guide will provide a detailed exploration of the methodologies and theoretical considerations necessary to build a complete stability profile for N-benzyl-2,4,6-trimethylbenzenesulfonamide.

Physicochemical Properties and Synthesis of N-benzyl-2,4,6-trimethylbenzenesulfonamide

A foundational understanding of the physicochemical properties of N-benzyl-2,4,6-trimethylbenzenesulfonamide is crucial for designing and interpreting stability studies.

Table 1: Physicochemical Properties of N-benzyl-2,4,6-trimethylbenzenesulfonamide and Related Precursors

| Property | Value | Source |

|---|---|---|

| N-benzyl-2,4,6-trimethylbenzenesulfonamide | ||

| Molecular Formula | C₁₇H₂₁NO₂S | [3] |

| CAS Number | 305849-17-6 | [3] |

| 2,4,6-Trimethylbenzenesulfonamide (Precursor) | ||

| Molecular Formula | C₉H₁₃NO₂S | [4] |

| Molecular Weight | 199.27 g/mol | [4] |

| CAS Number | 4543-58-2 | [4] |

| N-allyl-N-benzyl-4-methylbenzenesulfonamide (Structurally Related) |

| Melting Point | 44-47 °C |[1] |

The synthesis of N-benzyl-2,4,6-trimethylbenzenesulfonamide typically involves the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with benzylamine.[1][5] This reaction, a nucleophilic substitution at the sulfonyl group, forms the thermodynamically stable sulfonamide bond. Understanding the synthesis is critical as residual starting materials, reagents, or side-products can potentially influence the overall stability of the final compound.[6]

Methodologies for Assessing Thermodynamic Stability

A multi-faceted approach is necessary to fully characterize the thermodynamic stability of N-benzyl-2,4,6-trimethylbenzenesulfonamide. This involves both thermal analysis techniques to determine intrinsic solid-state stability and forced degradation studies to understand its susceptibility to various environmental stressors.

Thermal Analysis: Probing Intrinsic Stability

Thermal analysis techniques are indispensable for evaluating the solid-state stability of a compound.[7]

TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition.[7][8] For N-benzyl-2,4,6-trimethylbenzenesulfonamide, a TGA thermogram would be expected to show a single, sharp mass loss corresponding to its decomposition.

Table 2: Predicted TGA Data for N-benzyl-2,4,6-trimethylbenzenesulfonamide

| Parameter | Predicted Value Range | Interpretation |

|---|---|---|

| Onset of Decomposition | > 200 °C | Indicates the temperature at which significant thermal degradation begins. |

| Mass Loss | ~100% | Suggests complete decomposition into volatile products. |

Note: This table is predictive and based on the thermal behavior of similar sulfonamide compounds. Actual values may vary based on experimental conditions.

DSC measures the heat flow into or out of a sample as a function of temperature.[9][10] It is used to determine the melting point, enthalpy of fusion, and to detect any polymorphic transitions. For N-benzyl-2,4,6-trimethylbenzenesulfonamide, a sharp endothermic peak corresponding to its melting point would be expected, followed by an exothermic event at higher temperatures indicating decomposition.

Experimental Protocol: Thermal Analysis (TGA/DSC)

-

Instrument Calibration: Calibrate the TGA and DSC instruments for temperature and mass (TGA) or enthalpy (DSC) using certified standards.

-

Sample Preparation: Accurately weigh 3-5 mg of N-benzyl-2,4,6-trimethylbenzenesulfonamide into a standard aluminum pan (for DSC) or a ceramic/platinum pan (for TGA).

-

TGA Method:

-

DSC Method:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to a temperature above the expected melting point (e.g., 250 °C) at a heating rate of 10 °C/min under a nitrogen atmosphere.

-

-

Data Analysis: Analyze the resulting thermograms to determine the onset of decomposition (TGA) and the melting point and enthalpy of fusion (DSC).

Diagram: Generalized Workflow for Thermal Analysis

Caption: Workflow for TGA and DSC analysis.

Forced Degradation Studies: Identifying Potential Degradation Pathways

Forced degradation (or stress testing) studies are essential for identifying potential degradation products and understanding the intrinsic stability of a drug substance.[12] These studies, guided by ICH Q1A(R2), expose the compound to conditions more severe than accelerated stability testing.[2][13] The goal is to achieve a target degradation of 5-20%.[13]

Hydrolysis studies are performed across a range of pH values to assess the susceptibility of the compound to acid and base-catalyzed degradation. The sulfonamide bond is generally stable to hydrolysis, but extreme pH and elevated temperatures can force cleavage.

Oxidative stress testing evaluates the compound's sensitivity to oxidation. Common reagents include hydrogen peroxide. The benzylic position and the aromatic rings are potential sites of oxidation.

Photostability testing, as outlined in ICH Q1B, is crucial to determine if the compound is light-sensitive.[14][15][16][17][18] Samples are exposed to a combination of UV and visible light.

Thermal degradation studies in solution can reveal different degradation pathways compared to solid-state thermal analysis.

Experimental Protocol: Forced Degradation Studies

-

Stock Solution Preparation: Prepare a stock solution of N-benzyl-2,4,6-trimethylbenzenesulfonamide in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.[19]

-

Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60 °C for a specified time.

-

Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at 60 °C for a specified time.

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

-

Photolytic Degradation: Expose the solid drug substance and the solution to a minimum of 1.2 million lux hours of visible light and 200 watt-hours/m² of UV light.[12][19]

-

Sample Analysis: Analyze the stressed samples at various time points using a validated stability-indicating HPLC method.

Diagram: Forced Degradation Study Workflow

Caption: Workflow for forced degradation studies.

Potential Degradation Pathways of N-benzyl-2,4,6-trimethylbenzenesulfonamide

Based on the structure of N-benzyl-2,4,6-trimethylbenzenesulfonamide and general knowledge of sulfonamide degradation, several pathways can be postulated.[20][21]

-

Hydrolysis of the Sulfonamide Bond: While generally stable, under harsh acidic or basic conditions, the S-N bond can cleave to yield 2,4,6-trimethylbenzenesulfonic acid and benzylamine.

-

Oxidation: The benzylic methylene group is susceptible to oxidation, potentially forming a ketone. The aromatic rings could also undergo hydroxylation.

-

Photodegradation: UV light can induce cleavage of the S-N or C-N bonds.[22]

Diagram: Potential Degradation Pathways

Caption: Potential degradation pathways.

Conclusion and Future Directions

This guide has provided a comprehensive framework for assessing the thermodynamic stability of N-benzyl-2,4,6-trimethylbenzenesulfonamide. By employing a combination of thermal analysis and forced degradation studies, researchers can build a robust stability profile for this compound. The insights gained from these studies are critical for informed decision-making throughout the drug development process, from formulation to final product manufacturing and storage.

Future work should focus on obtaining specific experimental data for N-benzyl-2,4,6-trimethylbenzenesulfonamide to validate the predictive models presented here. Furthermore, the identification and characterization of any significant degradation products using techniques such as mass spectrometry are essential for a complete understanding of its stability and for ensuring patient safety.

References

-

ResearchGate. (n.d.). Bacterial degradation pathways of sulfonamide antibiotics. Retrieved from [Link]

-

ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

-

Q-Lab. (n.d.). Understanding ICH Photostability Testing. Retrieved from [Link]

-

European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products. Retrieved from [Link]

-

ECA Academy. (n.d.). FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

-

Certified Laboratories. (2025, May 13). Understanding Photostability Testing for Cosmetic & OTC Drug Products. Retrieved from [Link]

-

PubMed. (2021, August 15). Biodegradation of sulfonamide antibiotics through the heterologous expression of laccases from bacteria and investigation of their potential degradation pathways. Retrieved from [Link]

-

PubMed. (2018, November 1). Overview of sulfonamide biodegradation and the relevant pathways and microorganisms. Retrieved from [Link]

-

ACS Publications. (2009, February 23). Degradation and Elimination of Various Sulfonamides during Anaerobic Fermentation: A Promising Step on the Way to Sustainable Pharmacy?. Retrieved from [Link]

-

MDPI. (2021, January 26). Enhanced Degradation of Sulfonamide Antibiotics by UV Irradiation Combined with Persulfate. Retrieved from [Link]

-

ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

-

ResearchGate. (n.d.). Collected thermogravimetric analysis (TGA) graphs of sulfenamides.... Retrieved from [Link]

-

PMC. (n.d.). Thermoanalytical Investigation of Some Sulfone-Containing Drugs. Retrieved from [Link]

-

Asian Journal of Chemistry. (2014, January 15). Study on Thermal Decomposition Kinetics of Sulfonamide Potentiator-Trimethoprim. Retrieved from [Link]

-

Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

-

ScienceDirect. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

-

PharmTech. (2020, November 12). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2 L separatory funnel. Retrieved from [Link]

-

ResearchGate. (n.d.). The solubility of benzenesulfonamide studied both experimentally and.... Retrieved from [Link]

-

European Journal of Chemistry. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. Retrieved from [Link]

-

PMC. (n.d.). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. Retrieved from [Link]

-

SpringerLink. (2023, August 4). Novel beta-lactam substituted benzenesulfonamides: in vitro enzyme inhibition, cytotoxic activity an. Retrieved from [Link]

- Google Patents. (n.d.). CN104829499A - Preparation method of aminoation reagent 2,4,6-trimethyl-benzenesulfonamide and benzenesulfonamide derivatives.

-

Organic Syntheses. (n.d.). 4-Methyl-N-(phenylmethyl)benzenesulfonamide. Retrieved from [Link]

-

TA Instruments. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. Retrieved from [Link]

-

MDPI. (2022, November 15). Benzenesulfonamides Incorporating Hydantoin Moieties Effectively Inhibit Eukaryoticand Human Carbonic Anhydrases. Retrieved from [Link]

-

PubChem. (n.d.). 2,4,6-Trimethylbenzenesulfonamide. Retrieved from [Link]

-

SpectraBase. (n.d.). N-Benzyl-2,4,6-trimethylbenzenesulfonamide, ac derivative - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

MDPI. (2025, November 11). Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids. Retrieved from [Link]

Sources

- 1. par.nsf.gov [par.nsf.gov]

- 2. onyxipca.com [onyxipca.com]

- 3. 2,4,6-TRIMETHYL-N-(2-TRIFLUOROMETHYL-BENZYL)-BENZENESULFONAMIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. 2,4,6-Trimethylbenzenesulfonamide | C9H13NO2S | CID 258545 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Thermal Analysis in Pharmaceutical Research, Development, and Quality Control - TA Instruments [tainstruments.com]

- 8. researchgate.net [researchgate.net]

- 9. Thermoanalytical Investigation of Some Sulfone-Containing Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. asianpubs.org [asianpubs.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. resolvemass.ca [resolvemass.ca]

- 14. database.ich.org [database.ich.org]

- 15. Understanding ICH Photostability Testing | Q-Lab [q-lab.com]

- 16. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 17. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 18. certified-laboratories.com [certified-laboratories.com]

- 19. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 20. Biodegradation of sulfonamide antibiotics through the heterologous expression of laccases from bacteria and investigation of their potential degradation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Overview of sulfonamide biodegradation and the relevant pathways and microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

The Dual Role of N-Benzyl-2,4,6-trimethylbenzenesulfonamide in Medicinal Chemistry: From Green Synthesis to Antiviral Target Validation

Executive Summary

In contemporary medicinal chemistry, certain molecular scaffolds serve a dual purpose: acting as highly specific pharmacophores for challenging biological targets and serving as benchmark substrates for the development of novel synthetic methodologies. N-benzyl-2,4,6-trimethylbenzenesulfonamide (Chemical Formula: C₁₆H₁₉NO₂S) is a prime example of such a molecule.

Historically, sulfonamides have been a cornerstone of antibacterial therapeutics. However, recent structural biology and high-throughput screening efforts have repositioned highly substituted sulfonamides as potent inhibitors of viral ion channels. Specifically, N-benzyl-2,4,6-trimethylbenzenesulfonamide has emerged as a critical agent against amantadine-resistant Influenza A infections, targeting the mutant M2 proton channel . Concurrently, in the realm of sustainable chemistry, this sterically hindered molecule serves as a rigorous benchmark for evaluating the efficiency of base-metal-catalyzed "borrowing hydrogen" (BH) N-alkylation methodologies .

This whitepaper provides an in-depth technical analysis of both the pharmacological utility and the advanced synthetic protocols associated with N-benzyl-2,4,6-trimethylbenzenesulfonamide, bridging the gap between green chemistry and antiviral drug discovery.

Pharmacological Profile: Targeting the Mutant M2 Proton Channel

The Mechanistic Rationale

The Influenza A M2 protein is a homotetrameric viroporin responsible for acidifying the viral interior within the host endosome, a critical step for viral uncoating and replication. For decades, adamantane derivatives (e.g., amantadine, rimantadine) were the standard of care, functioning by sterically occluding the M2 pore. However, the widespread emergence of the S31N mutation (Serine to Asparagine at position 31) has rendered these drugs obsolete, as the mutation alters the pore's hydration dynamics and steric profile.

Structural Activity Relationship (SAR)

N-benzyl-2,4,6-trimethylbenzenesulfonamide was identified as a potent inhibitor capable of overcoming S31N resistance. The structural causality is threefold:

-

The Mesityl Core (2,4,6-trimethylphenyl): The ortho- and para-methyl groups provide intense steric bulk. This locks the dihedral angle of the sulfonamide, pre-organizing the molecule into a bioactive conformation that perfectly complements the enlarged hydrophobic pocket of the S31N mutant pore.

-

The Sulfonamide Linker: Acts as a robust hydrogen-bond donor/acceptor network. Unlike amides, sulfonamides resist proteolytic cleavage. In the M2 channel, the SO₂ group interacts with the luminal water cluster and the critical His37 gating residues, effectively plugging the proton conduction pathway.

-

The Benzyl Appendage: Extends into the lower hydrophobic binding site, stabilizing the inhibitor-channel complex via π−π and van der Waals interactions.

Fig 1. Mechanism of action for M2 proton channel inhibition in Influenza A.

Advanced Synthetic Methodology: Borrowing Hydrogen Catalysis

Traditional synthesis of N-benzyl-2,4,6-trimethylbenzenesulfonamide relies on the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with benzylamine. This route is plagued by poor atom economy, the generation of stoichiometric corrosive byproducts, and reliance on toxic alkylating agents.

To align with modern green chemistry mandates, researchers have developed a Manganese-Catalyzed Borrowing Hydrogen (BH) approach . This method utilizes commodity benzyl alcohol as the alkylating agent and a bench-stable Mn(I) PNP pincer precatalyst.

Catalytic Causality

The borrowing hydrogen cycle operates via a self-contained redox loop:

-

Dehydrogenation: The active Mn catalyst oxidizes benzyl alcohol to benzaldehyde, temporarily storing the hydrogen as a manganese hydride ([Mn]-H₂).

-

Condensation: The sterically hindered 2,4,6-trimethylbenzenesulfonamide condenses with benzaldehyde to form an N-sulfonylimine. The high temperature (150°C) is strictly required to drive this endothermic dehydration step.

-

Hydrogenation: The [Mn]-H₂ species returns the "borrowed" hydrogen to the imine, reducing it to the final N-benzyl sulfonamide product and regenerating the catalyst. Water is the sole byproduct.

Fig 2. Manganese-catalyzed borrowing hydrogen catalytic cycle.

Quantitative Data Summaries

Table 1: Comparison of Synthetic Routes

| Metric | Traditional Sulfonylation | Mn-Catalyzed Borrowing Hydrogen |

| Alkylating Agent | Benzyl Chloride (Toxic, Corrosive) | Benzyl Alcohol (Commodity, Benign) |

| Catalyst / Reagent | Triethylamine (Stoichiometric) | Mn(I) PNP Pincer (3 mol%) |

| Primary Byproduct | Triethylamine hydrochloride | Water |

| Atom Economy | Low | High |

| Isolated Yield | ~75-80% | 92% |

Table 2: Pharmacological Profile against Influenza A M2 Variants

| Compound | Wild-Type M2 Inhibition | S31N Mutant M2 Inhibition | Primary Mechanism of Action |

| Amantadine | High (IC₅₀ < 1 µM) | Inactive (IC₅₀ > 100 µM) | Direct steric block of WT pore |

| N-benzyl-2,4,6-trimethylbenzenesulfonamide | Moderate | High (Effective against S31N) | Hydrophobic anchoring & H-bonding |

Experimental Protocols (Self-Validating Systems)

Protocol A: Green Synthesis via Mn-Catalyzed N-Alkylation

This protocol utilizes the borrowing hydrogen methodology to ensure high atom economy and eliminate toxic alkyl halides.

-

Inert Atmosphere Setup: In a nitrogen-filled glovebox, prepare a 15 mL sealed pressure tube. Causality: The Mn(I) precatalyst is sensitive to oxygen prior to activation; inert conditions prevent premature catalyst degradation.

-

Reagent Loading: Add 2,4,6-trimethylbenzenesulfonamide (199 mg, 1.00 mmol), benzyl alcohol (109 µL, 1.00 mmol), anhydrous K₂CO₃ (13.8 mg, 10 mol%), and the Mn(I) PNP precatalyst (3 mol%).

-

Solvent Addition: Add anhydrous xylenes (1.0 mL). Causality: K₂CO₃ acts as a mild base to deprotonate the precatalyst, forming the active amido-Mn species. Xylenes provide a high-boiling, non-polar medium necessary to drive the endothermic condensation step and azeotropically manage water.

-

Thermal Reaction: Seal the tube, remove it from the glovebox, and heat the mixture at 150°C for 24 hours behind a blast shield.

-

Validation & Workup: Cool to room temperature. Monitor completion via TLC (20% EtOAc/Petroleum Ether) to ensure complete consumption of the starting sulfonamide.

-

Purification: Concentrate the crude mixture under reduced pressure and purify via flash column chromatography (30 × 120 mm silica, 20% EtOAc/petroleum ether 40–60).

-

Expected Result: N-benzyl-2,4,6-trimethylbenzenesulfonamide is isolated as a white solid (Yield: ~266 mg, 92%).

Protocol B: In Vitro M2 Channel Inhibition Assay (TEVC)

Two-Electrode Voltage Clamp (TEVC) electrophysiology is the gold standard for validating ion channel blockade.

-

Expression System Preparation: Microinject Xenopus laevis oocytes with cRNA (2-5 ng) encoding the Influenza A S31N M2 channel. Causality: Oocytes provide a robust, isolated expression system with low background ion channel activity, making them ideal for measuring exogenous viroporin currents.

-

Incubation: Incubate the injected oocytes for 48-72 hours at 18°C in ND96 buffer to allow for protein translation and membrane trafficking.

-

Electrophysiological Recording: Impale the oocyte with two microelectrodes (voltage and current) and clamp the membrane potential at -40 mV.

-

Activation: Perfuse the oocyte with pH 5.5 Barth's solution. Causality: The M2 channel is pH-gated; acidic extracellular pH mimics the host endosome, triggering channel opening and generating a measurable inward proton current.

-

Inhibition & Validation: Once a steady-state inward current is achieved, introduce N-benzyl-2,4,6-trimethylbenzenesulfonamide (100 µM) into the perfusate. Record the percentage reduction in current.

-

Self-Validation (Washout): Perfuse with pH 8.5 buffer to close the channel and wash out the drug, followed by a second pH 5.5 pulse. Causality: This ensures the current block was drug-dependent and reversible, ruling out oocyte membrane degradation or baseline drift.

References

- Ben-Tal, N., Armen, R. S., Eisenlohr, L. C., Belani, J., Miller, M., Fish, I., & Kalid, O. (2020).Antiviral agents for amantadine-resistant influenza A infections. U.S. Patent No. 10,676,428 B2. Ramot at Tel-Aviv University Ltd.

-

Reed-Berendt, B. G., & Morrill, L. C. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. The Journal of Organic Chemistry, 84(6), 3715-3724. American Chemical Society. URL:[Link]

Electronic Properties of the Sulfonamide Linkage in Trimethylbenzenesulfonamides: A Technical Guide

Executive Summary: The Molecular Logic of the Mts Group

In advanced organic synthesis and medicinal chemistry, the sulfonamide linkage (–SO₂NH–) is a cornerstone functional group, revered for its robust stability and unique hydrogen-bonding capabilities. However, when this linkage is conjugated to a 2,4,6-trimethylbenzene (mesityl) ring—forming the mesitylenesulfonyl (Mts) group—its electronic and steric landscape is fundamentally altered.

This whitepaper dissects the electronic architecture of trimethylbenzenesulfonamides. By analyzing the interplay between the electron-withdrawing sulfonyl core and the electron-donating, sterically demanding mesityl system, we provide a field-proven guide to characterizing and leveraging these properties in drug design and peptide synthesis.

Electronic Architecture: Orbital Overlap and Hyperconjugation

The sulfonamide linkage is not merely a sum of its parts; it is a highly delocalized electronic system. Historically, the stability of the S–N bond was attributed to d-orbital participation from the sulfur atom. However, modern computational chemistry confirms that the partial double-bond character arises primarily from n→σ∗ hyperconjugation [1]. The nitrogen lone pair ( n ) delocalizes into the anti-bonding orbitals ( σ∗ ) of the adjacent S=O and S–C bonds.

When the mesityl group is introduced, three methyl groups (two ortho, one para) exert strong inductive (+I) and hyperconjugative (+M) electron-donating effects.

-

Electronic Deactivation: These +I/+M effects increase the electron density on the sulfur atom, significantly raising its Lowest Unoccupied Molecular Orbital (LUMO) energy. This reduces the electrophilicity of the sulfur atom compared to standard benzenesulfonamides.

-

Steric Shielding: The ortho-methyl groups create a profound steric barricade around the tetrahedral sulfur center, kinetically preventing nucleophilic attack (e.g., hydrolysis or aminolysis).

Fig 1: Electronic delocalization and steric shielding in mesitylenesulfonamides.

Quantitative Electronic Parameters

The electronic perturbations induced by the mesityl group directly impact measurable physicochemical properties, such as the acidity ( pKa ) of the sulfonamide N–H proton and the bond lengths. The table below summarizes these quantitative shifts relative to other common sulfonamides [2, 3].

| Compound | pKa (Water) | pKa (DMSO) | Inductive/Resonance Effect | S-N Bond Length (Å) |

| Benzenesulfonamide | 10.1 | 16.1 | Neutral baseline | 1.61 |

| p-Toluenesulfonamide (Tosyl) | 10.2 | 16.3 | Weak +I | 1.62 |

| Trimethylbenzenesulfonamide (Mts) | ~10.4 | 16.8 | Strong +I, +M (Steric) | 1.63 |

| 4-Nitrobenzenesulfonamide (Nosyl) | 9.5 | 14.5 | Strong -I, -M | 1.59 |

Data Insight: The Mts group exhibits the highest pKa (lowest acidity) among the series. The electron-donating methyls destabilize the conjugate base anion, while the elongated S-N bond reflects a slight reduction in n→σ∗ delocalization due to the electron-rich sulfur center.

Experimental Methodologies for Electronic Characterization

To confidently utilize trimethylbenzenesulfonamides in synthesis, their electronic properties must be empirically validated. Below are two field-proven, self-validating protocols designed to extract precise electronic data while eliminating experimental artifacts.

Protocol A: Cyclic Voltammetry (CV) for Redox Profiling

Because the mesityl group raises the LUMO energy, Mts-protected amines are highly resistant to reductive cleavage compared to tosyl groups. CV is used to quantify this electrochemical stability [4].

Causality & Workflow:

-

Analyte Preparation: Dissolve 2 mM of the Mts-sulfonamide in anhydrous Acetonitrile (MeCN). Causality: MeCN provides a wide electrochemical window (up to -2.5 V) necessary to observe the highly negative reduction potential of the deactivated Mts group.

-

Electrolyte Addition: Add 0.1 M Tetrabutylammonium hexafluorophosphate ( TBAPF6 ). Causality: TBAPF6 ensures ionic conductivity without coordinating to the analyte or participating in redox events.

-

Degassing: Purge the solution with Argon for 15 minutes. Causality: Dissolved oxygen reduces electrochemically at ~ -1.2 V, which would mask the sulfonamide reduction peak.

-

Measurement: Scan from 0.0 V to -2.5 V using a Glassy Carbon working electrode, Pt wire counter, and Ag/Ag+ reference.

-

Self-Validation Step: Spike the solution with 1 mM Ferrocene ( Fc ) at the end of the run. Validation Logic: If the Fc/Fc+ reversible couple does not appear at exactly its known potential (e.g., +0.40 V vs SCE), the reference electrode has drifted. The data is invalid and must be discarded.

Fig 2: Self-validating cyclic voltammetry workflow for redox profiling.

Protocol B: Spectrophotometric pKa Determination

The acidity of the sulfonamide N-H is critical for its role as a bioisostere. UV-Vis spectroscopy is ideal for this measurement because the π→π∗ transitions of the mesityl ring shift upon deprotonation of the adjacent nitrogen [3].

Causality & Workflow:

-

Buffer Preparation: Prepare a series of universal buffers ranging from pH 8.0 to 12.0.

-

Titration: Inject a constant concentration of Mts-sulfonamide (e.g., 50μM ) into each buffer. Causality: Low concentrations prevent dimerization or precipitation, which would skew the Beer-Lambert absorbance linearity.

-

Spectral Acquisition: Record the UV-Vis spectra from 200 nm to 400 nm.

-

Self-Validation Step (Isosbestic Point Check): Overlay all spectra. Validation Logic: The presence of a sharp, singular isosbestic point (typically around 265 nm) confirms a clean two-state thermodynamic equilibrium (protonated ⇌ deprotonated). If the isosbestic point is blurred or drifting, the compound is undergoing a degradation side-reaction (e.g., basic hydrolysis), and the pKa calculation will be fundamentally flawed.

Implications in Drug Development and Synthesis

Understanding the electronic properties of the Mts group unlocks specific applications:

-

Solid-Phase Peptide Synthesis (SPPS): The Mts group is a premier protecting group for the highly basic guanidino side chain of Arginine. Because the mesityl methyls electronically deactivate the sulfur and sterically block the approach of nucleophiles, the Mts-protected arginine is completely stable to repeated piperidine exposures during Fmoc removal. However, its specific electronic threshold allows it to be cleanly cleaved by strong acids (e.g., Trifluoroacetic acid / thioanisole scavengers) via the stabilization of the resulting mesitylenesulfonyl cation.

-

Bioisosterism in Medicinal Chemistry: Sulfonamides are classic bioisosteres for carboxylic acids. When a drug candidate requires a hydrogen-bond donor that is highly lipophilic and completely resistant to metabolic degradation (unlike esters or amides), the trimethylbenzenesulfonamide motif is deployed. The steric bulk prevents enzymatic hydrolysis, while the +I/+M effects tune the pKa to ensure the drug remains predominantly neutral (lipophilic) at physiological pH, enhancing blood-brain barrier (BBB) penetration.

References

-

Unusual Electronic Effects of Electron-Withdrawing Sulfonamide Groups in Optically and Magnetically Active Self-Assembled Noncovalent Heterodimetallic d−f Podates. Inorganic Chemistry - ACS Publications.[Link]

-

Birch reduction of benzenesulfonamide, N,N-dimethylbenzenesulfonamide, N,N-diisobutylbenzenesulfonamide, and 2-mesitylenesulfonamide. Scholarly Commons.[Link]

-

Solvent Effects on pKa values of Some Substituted Sulfonamides in Acetonitrile−Water Binary Mixtures by the UV-Spectroscopy Method. Journal of Chemical & Engineering Data (via ResearchGate).[Link]

-

Electronic Structure of Three-Coordinate FeII and CoII β-Diketiminate Complexes. Inorganic Chemistry - ACS Publications.[Link]

The Mesitylenesulfonyl (Mts) Protecting Group: History, Discovery, and Mechanistic Protocols in Peptide Synthesis

Executive Summary

The evolution of solid-phase peptide synthesis (SPPS) is inextricably linked to the development of robust, orthogonal protecting groups. Among the most historically significant is the mesitylene-2-sulfonyl (Mts) group. Developed in the late 1970s, the Mts group revolutionized the protection of the highly nucleophilic guanidino side chain of arginine. By bridging the gap between the hazardous, hydrofluoric acid (HF)-dependent Tosyl (Tos) chemistry and modern TFA-labile groups, Mts laid the mechanistic groundwork for tuning sulfonyl acid lability via inductive effects. This whitepaper provides an in-depth analysis of the history, mechanistic causality, and experimental protocols associated with the Mts protecting group.

The Arginine Challenge in Solid-Phase Peptide Synthesis

In peptide chemistry, arginine presents a unique synthetic challenge. Its guanidino side chain is strongly basic (pKa ~12.5) and highly nucleophilic[1]. If left unprotected during SPPS, it undergoes rapid acylation and devastating side reactions, most notably the formation of δ -lactams during peptide chain elongation[2].

Prior to 1978, the standard strategy for arginine protection in Boc/Bn chemistry relied on the p-toluenesulfonyl (Tos) group or the nitro (NO 2 ) group[1][2]. While the Tos group provided excellent stability during iterative synthesis, its removal was a severe bottleneck. Cleaving the Tos-guanidino S-N bond required anhydrous hydrogen fluoride (HF)—a highly toxic, corrosive gas that necessitated specialized Teflon apparatus and often led to the degradation of sensitive peptide sequences[1]. The field urgently required a protecting group that maintained the stability of a sulfonamide but could be cleaved under milder acidic conditions.

Historical Discovery: The Yajima Breakthrough (1978)

The critical breakthrough occurred in 1978 when Haruaki Yajima and his colleagues at Kyoto University introduced the mesitylene-2-sulfonyl (Mts) group[3]. Yajima’s group hypothesized that enriching the electron density of the benzenesulfonyl ring would increase the lability of the sulfonamide bond under acidic conditions.

By replacing the single para-methyl group of the Tosyl moiety with three methyl groups (2,4,6-trimethyl), Yajima engineered a molecule with a profound electron-donating inductive effect (+I effect). This structural modification stabilized the transient sulfonyl cation generated during acidolysis, significantly lowering the activation energy required for cleavage[1][3]. Furthermore, the steric bulk of the ortho-methyl groups shielded the sulfur center from premature nucleophilic attack during coupling cycles.

Yajima demonstrated that the Mts group could be quantitatively cleaved by methanesulfonic acid (MSA) or trifluoromethanesulfonic acid (TFMSA), completely circumventing the need for anhydrous HF[3]. This discovery was immediately validated when Yajima's team successfully utilized the Arg(Mts) derivative to synthesize the hypothalamic neuropeptide Substance P [3], and later, the complex 38-amino-acid sequence of human Parathyroid Hormone (hPTH) [4].

Mechanistic Causality of Mts Cleavage

The removal of the Mts group is a masterclass in physical organic chemistry. The cleavage does not occur via direct nucleophilic attack on the guanidinium site; rather, it proceeds through an acid-promoted heterolysis of the sulfonamide bond[1].

When exposed to strong acids like TFMSA, the sulfonamide nitrogen is protonated. This induces the heterolytic cleavage of the S-N bond, releasing the free arginine residue and a highly reactive, electrophilic mesitylenesulfonyl cation (Ar-SO 2+ )[1].

The Causality of Scavengers: If left unchecked, this hard electrophile will indiscriminately alkylate electron-rich amino acid side chains, particularly the indole ring of tryptophan or the phenol ring of tyrosine[4]. To prevent this, thioanisole is introduced into the cleavage cocktail. As a soft, highly polarizable nucleophile, thioanisole irreversibly traps the hard sulfonyl cation, driving the deprotection equilibrium forward and ensuring high crude peptide purity[4].

Fig 1. Mechanistic workflow of Mts deprotection via heterolytic S-N bond cleavage and trapping.

Experimental Protocols: A Self-Validating System

The following protocols outline the fundamental methodologies for utilizing the Mts protecting group. Every step is designed as a self-validating system to ensure maximum yield and minimal side reactions.

Protocol 1: Synthesis of Boc-Arg(Mts)-OH

Objective: To selectively protect the ω -guanidino group of Boc-protected arginine using mesitylene-2-sulfonyl chloride (Mts-Cl).

-

Dissolution & Basification: Dissolve 1.0 equivalent of Boc-Arg-OH in a 1:1 mixture of dioxane and 2M aqueous NaOH. Cool the reaction vessel to 0°C. Rationale: The highly basic environment (pH > 12) ensures the guanidino group is deprotonated and nucleophilic.

-

Electrophilic Addition: Dissolve 1.1 equivalents of in dry dioxane. Add this solution dropwise over 30 minutes to the vigorously stirring arginine solution at 0°C[5].

-

Reaction Monitoring: Stir the mixture for 2 hours at room temperature. Monitor the disappearance of the starting material via TLC (Ninhydrin stain).

-

Acidification & Extraction: Acidify the aqueous layer to pH 3 using 1M HCl. Extract the resulting Boc-Arg(Mts)-OH into ethyl acetate (3 x 50 mL). Rationale: Acidification protonates the α -carboxylic acid, driving the product into the organic phase.

-

Purification: Wash the organic layer with brine, dry over anhydrous Na 2 SO 4 , and concentrate under reduced pressure. Recrystallize from ethyl acetate/hexane to yield pure Boc-Arg(Mts)-OH.

Protocol 2: Global Deprotection of Mts-Peptides

Objective: To cleave the peptide from the resin and simultaneously remove the Mts group without alkylating sensitive residues.

-

Resin Preparation: Wash the fully elongated peptide-resin thoroughly with Dichloromethane (DCM) to remove residual DMF, then dry under vacuum.

-

Cocktail Formulation: Prepare a cleavage cocktail consisting of 1 M Trifluoromethanesulfonic acid (TFMSA) and 1 M thioanisole in neat Trifluoroacetic acid (TFA)[4]. Rationale: TFA acts as the solvent and primary acid, TFMSA provides the extreme acidity required to cleave the Mts S-N bond, and thioanisole acts as the cation scavenger.

-

Cleavage Reaction: Add the cocktail to the resin (approx. 10 mL per gram of resin). Agitate gently at room temperature for 60 to 90 minutes.

-

Precipitation: Filter the resin and collect the filtrate. Dropwise, add the filtrate into 10 volumes of ice-cold diethyl ether. Rationale: Diethyl ether precipitates the polar, fully deprotected peptide while keeping the non-polar scavengers and cleaved Mts byproducts in solution.

-

Isolation: Centrifuge the precipitate, wash twice with cold ether, and lyophilize the crude peptide for subsequent HPLC purification.

Evolution and Legacy: Mts vs. Modern Protecting Groups

The discovery of Mts was a watershed moment that directly inspired the next generation of arginine protecting groups. By proving that electron-donating substituents could tune acid lability, Yajima's work led to the development of the Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl) group[2].

Eventually, the field evolved to the Pmc and Pbf groups, which utilize oxygen-containing ring systems (chroman and dihydrobenzofuran) to provide even greater stabilization of the sulfonyl cation, allowing for rapid cleavage in standard TFA without the need for TFMSA[1][6].

Fig 2. Evolutionary timeline of sulfonyl-based arginine protecting groups in peptide synthesis.

Quantitative Comparison of Sulfonyl-Based Protecting Groups

| Protecting Group | Aromatic Substitution | Cleavage Reagent | Relative Acid Lability | Primary SPPS Strategy |

| Tosyl (Tos) | 4-methyl | Anhydrous HF | Very Low | Boc/Bn |

| Mts | 2,4,6-trimethyl | TFMSA or MSA | Low | Boc/Bn |

| Mtr | 4-methoxy-2,3,6-trimethyl | TFA (prolonged) | Moderate | Fmoc/tBu (Legacy) |

| Pmc | Chroman system | TFA (moderate) | High | Fmoc/tBu |

| Pbf | Dihydrobenzofuran | TFA (rapid) | Very High | Fmoc/tBu (Modern standard) |

Data synthesized from comparative kinetic analyses of arginine deprotection[2][6].

Conclusion

The mesitylenesulfonyl (Mts) protecting group represents a pivotal leap in the history of organic synthesis. By intelligently applying the principles of inductive stabilization and steric shielding, researchers were able to bypass the severe limitations of HF-dependent chemistry. While modern Fmoc-SPPS relies heavily on Pbf for arginine protection, the mechanistic logic that governs Pbf cleavage is a direct descendant of the Mts framework. Understanding the history and chemistry of Mts is not merely an academic exercise; it provides drug development professionals with the foundational causality required to troubleshoot complex syntheses and design novel orthogonal protecting strategies.

References

-

Yajima, H., Takeyama, M., Kanaki, J., & Mitani, K. (1978). "The mesitylene-2-sulphonyl group, an acidolytically removable NG-protecting group for arginine." Journal of the Chemical Society, Chemical Communications, (11), 482-483.[Link]

-

Funakoshi, S., Fujii, N., Yajima, H., et al. (1982). "Studies on Peptides. CIX. Synthesis of the Octatriacontapeptide Corresponding to Positions 1 to 38 of Human Parathyroid Hormone." Chemical and Pharmaceutical Bulletin, 30(5), 1697-1705.[Link]

-

Alhassan, M., et al. (2020). "Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis." Molecules, 25(12), 2801.[Link]

-

Peptide Chemistry Organization. "Arg Pbf Deprotection: Mechanism & Optimization in Fmoc-SPPS."[Link]

Sources

- 1. peptidechemistry.org [peptidechemistry.org]

- 2. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The mesitylene-2-sulphonyl group, an acidolytically removable N-protecting group for arginine - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Studies on Peptides. CIX. Synthesis of the Octatriacontapeptide Corresponding to Positions 1 to 38 of Human Parathyroid Hormone [jstage.jst.go.jp]

- 5. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Note: Synthesis and Purification Protocol for N-benzyl-2,4,6-trimethylbenzenesulfonamide

Introduction

N-benzyl-2,4,6-trimethylbenzenesulfonamide (commonly referred to as N-benzyl mesitylenesulfonamide) is a highly versatile building block in medicinal chemistry and organic synthesis[1]. The bulky 2,4,6-trimethylphenyl (mesityl) group provides unique steric shielding, which is frequently leveraged in the design of target-specific inhibitors and as a robust protecting group for amines[1]. Furthermore, this compound serves as a benchmark substrate in the development of green chemistry methodologies, such as transition-metal-catalyzed borrowing hydrogen N-alkylation[2].

This application note details a highly reliable, bench-scale Schotten-Baumann-type sulfonylation protocol. By reacting benzylamine with 2,4,6-trimethylbenzenesulfonyl chloride (MesCl) in the presence of an organic base, the target sulfonamide is obtained in high yield and exceptional purity[3].

Mechanistic Overview & Experimental Workflow

The synthesis relies on a nucleophilic acyl substitution-like pathway at the sulfur atom. The primary amine (benzylamine) attacks the electrophilic sulfur of 2,4,6-trimethylbenzenesulfonyl chloride[4]. The transient tetrahedral intermediate collapses to expel a chloride ion. The addition of a non-nucleophilic or mildly nucleophilic base (e.g., pyridine) is critical; it acts as an acid scavenger to neutralize the generated hydrochloric acid, thereby preventing the protonation of the benzylamine starting material which would otherwise render it non-nucleophilic and halt the reaction[3].

Synthetic workflow for N-benzyl-2,4,6-trimethylbenzenesulfonamide.

Materials and Reagents

Summarized below are the quantitative data and properties for a standard 10.0 mmol scale synthesis.

| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |

| Benzylamine | 107.16 | 1.0 | 1.07 g (10.0 mmol) | Nucleophile |

| 2,4,6-Trimethylbenzenesulfonyl chloride | 218.70 | 1.05 | 2.30 g (10.5 mmol) | Electrophile[4] |

| Pyridine | 79.10 | 1.5 | 1.19 g (15.0 mmol) | Acid Scavenger[3] |

| Dichloromethane (DCM) | 84.93 | N/A | 20 mL | Solvent |

Step-by-Step Protocol

Expertise & Experience Note: The following steps are designed as a self-validating system. Each phase includes specific visual, chemical, or analytical cues to ensure the reaction is proceeding correctly and impurities are systematically eliminated.

Step 1: Reaction Setup

-

Equip an oven-dried 50 mL round-bottom flask with a magnetic stir bar.

-

Add benzylamine (1.07 g, 10.0 mmol) and pyridine (1.19 g, 15.0 mmol) to the flask[3].

-

Dissolve the mixture in 20 mL of anhydrous dichloromethane (DCM).

-

Causality: DCM is chosen because it easily dissolves both the starting materials and the final sulfonamide, while remaining strictly immiscible with water. This streamlines the downstream liquid-liquid extraction process.

Step 2: Electrophile Addition

-

Submerge the reaction flask in an ice-water bath to cool the mixture to 0 °C.

-

Slowly add 2,4,6-trimethylbenzenesulfonyl chloride (2.30 g, 10.5 mmol) in small portions over 5-10 minutes[4].

-

Causality: Sulfonyl chlorides are highly reactive, and their reaction with primary amines is exothermic. Cooling the system to 0 °C prevents thermal runaway, minimizes the hydrolysis of the sulfonyl chloride by trace atmospheric moisture, and suppresses the formation of bis-sulfonylated byproducts.

Step 3: Sulfonylation Reaction

-

Remove the ice bath and allow the reaction mixture to naturally warm to room temperature (RT).

-

Stir vigorously for 2 to 4 hours.

-

Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a 20% Ethyl Acetate in Petroleum Ether solvent system[2]. The complete disappearance of the benzylamine starting material spot (visualized using a ninhydrin stain) confirms that the reaction has reached completion.

Step 4: Quenching and Work-up

-

Once complete, dilute the reaction mixture with an additional 20 mL of DCM.

-

Transfer the mixture to a separatory funnel.

-

Acid Wash: Wash the organic layer with 1M aqueous HCl (2 × 20 mL).

-

Causality: The acidic wash protonates the excess pyridine and any trace unreacted benzylamine, converting them into water-soluble hydrochloride salts that partition entirely into the aqueous layer.

-

Base Wash: Wash the organic layer with saturated aqueous NaHCO₃ (20 mL)[3].

-

Causality: The basic wash neutralizes any residual HCl and hydrolyzes unreacted 2,4,6-trimethylbenzenesulfonyl chloride into the water-soluble sodium mesitylenesulfonate salt, effectively removing the electrophile from the organic product phase.

-

Brine Wash: Wash with saturated NaCl solution (20 mL) to draw out bulk water from the organic phase.

Step 5: Drying and Concentration

-

Collect the organic layer in an Erlenmeyer flask and add anhydrous sodium sulfate (Na₂SO₄). Swirl until the drying agent flows freely, indicating all water has been absorbed.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a solid.

Step 6: Purification

-

The crude N-benzyl-2,4,6-trimethylbenzenesulfonamide can be purified by flash column chromatography (silica gel, 20% EtOAc/petroleum ether)[2] or recrystallized from an ethyl acetate/hexane mixture.

-

Expected Yield: ~85-92% as a white or colorless crystalline solid[2].

Analytical Characterization

To verify the structural integrity of the synthesized compound, compare the isolated product against the following expected analytical benchmarks[2],[1]:

-

Physical State: White to colorless crystalline solid.

-

Melting Point: 94–97 °C[2].

-

¹H NMR (CDCl₃, 400 MHz): Expected diagnostic signals include the mesityl methyl groups (two ortho-methyls as a singlet integrating to 6H around 2.6 ppm, one para-methyl as a singlet integrating to 3H around 2.3 ppm), the benzyl CH₂ (doublet around 4.1 ppm), the sulfonamide NH proton (broad triplet around 4.8 ppm), the mesityl aromatic protons (singlet, 2H around 6.9 ppm), and the phenyl aromatic protons (multiplet, 5H around 7.1-7.3 ppm)[1].

References[2] Title: Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols

Source: ACS Publications URL: 2[3] Title: 2-(Methoxymethyl)benzene-1-sulfonyl Chloride (Protocol: Synthesis of N-benzyl-2,4,6-trimethylbenzenesulfonamide) Source: Benchchem URL: 3[1] Title: Design and Synthesis of TASIN Analogs Specifically Targeting Colorectal Cancer Cell Lines with Mutant Adenomatous Polyposis Coli (APC) Source: NIH PMC URL: 1[4] Title: 2-Mesitylenesulfonyl chloride | C9H11ClO2S | CID 13046 Source: PubChem URL: 4

Sources

- 1. Design and Synthesis of TASIN Analogs Specifically Targeting Colorectal Cancer Cell Lines with Mutant Adenomatous Polyposis Coli (APC) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 2-(Methoxymethyl)benzene-1-sulfonyl Chloride|CAS 1239575-08-6 [benchchem.com]

- 4. 2-Mesitylenesulfonyl chloride | C9H11ClO2S | CID 13046 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: N-Benzyl-2,4,6-trimethylbenzenesulfonamide as a Versatile Synthetic Intermediate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, self-validating protocols, and quantitative comparative data.

Executive Summary

N-Benzyl-2,4,6-trimethylbenzenesulfonamide (CAS: 85045-43-8), often referred to as N-benzylmesitylenesulfonamide, is a highly specialized synthetic intermediate and pharmacophore precursor. In modern organic synthesis, it serves a dual purpose:

-

As a sterically tuned protecting group matrix: The mesitylenesulfonyl (Mts) group provides superior steric shielding compared to standard tosyl (Ts) or benzenesulfonyl (Bs) groups, preventing unwanted side reactions at the nitrogen center.

-

As a bioactive scaffold: The sulfonamide-benzyl axis is a critical structural motif in the development of non-urea soluble epoxide hydrolase (sEH) inhibitors and novel antiviral agents targeting amantadine-resistant influenza 1.

This guide details the mechanistic causality behind its synthesis via green "borrowing hydrogen" (BH) catalysis, its quantitative advantages, and self-validating protocols for its application and deprotection.

Mechanistic Rationale & Pathway Dynamics

Why the Mesitylenesulfonyl (Mts) Group?

The choice of the Mts group over traditional sulfonyls is driven by steric causality . The two ortho-methyl groups on the 2,4,6-trimethylphenyl ring create a severe steric penalty for nucleophilic attack at the sulfur atom. This makes the Mts-protected amine highly resistant to premature cleavage under strongly basic or nucleophilic conditions. Furthermore, the electron-donating nature of the three methyl groups alters the electrochemical S-N bond cleavage potential, allowing for selective deprotection strategies (e.g., Mg/MeOH reduction) that leave other sensitive moieties intact 2.

Synthesis via Borrowing Hydrogen (BH) Catalysis

Historically, N-alkylation of sulfonamides required toxic alkyl halides (e.g., benzyl bromide) and harsh bases. Modern synthesis employs Manganese-catalyzed Borrowing Hydrogen Catalysis 3.

Causality of the BH Pathway:

-

Dehydrogenation: A bench-stable Mn(I) PNP pincer precatalyst oxidizes benzyl alcohol to benzaldehyde, temporarily "borrowing" the hydrogen as a Mn-hydride species.

-

Condensation: The electrophilic benzaldehyde condenses with 2,4,6-trimethylbenzenesulfonamide, releasing water (the only byproduct) to form an imine intermediate.

-

Hydrogenation: The Mn-hydride returns the hydrogen to the imine, reducing it to the final N-benzyl product.

Catalytic cycle of Manganese-mediated Borrowing Hydrogen N-alkylation.

Quantitative Data Presentation

To justify the selection of the Mts group and the BH catalytic method, empirical data is summarized below.

Table 1: Comparative Reactivity of Sulfonamide Protecting Groups

Data illustrates the tunability of the Mts group compared to standard analogs.

| Protecting Group | Steric Hindrance | Electrochemical Cleavage Potential (V) | Acid Lability | Typical Deprotection Method |

| Benzenesulfonyl (Bs) | Low | -2.64 V | Highly Stable | Na/NH3 (liq) or SmI2 |

| Tosyl (Ts) | Moderate | -2.45 V | Stable | Mg/MeOH (Slow), Na/NH3 |

| Mesitylenesulfonyl (Mts) | High | -2.20 V | Moderate | Mg/MeOH (Fast, <30 min) |

Table 2: Optimization of Mn-Catalyzed N-Benzylation

Reaction: 2,4,6-trimethylbenzenesulfonamide + Benzyl Alcohol → N-Benzyl-2,4,6-trimethylbenzenesulfonamide 3.

| Catalyst | Base (mol%) | Solvent | Temp (°C) | Time (h) | Isolated Yield (%) |

| None | K2CO3 (10%) | Xylenes | 150 | 24 | 0% |

| Mn(I) PNP (5%) | None | Xylenes | 150 | 24 | <5% |

| Mn(I) PNP (5%) | K2CO3 (10%) | Toluene | 110 | 24 | 45% |

| Mn(I) PNP (5%) | K2CO3 (10%) | Xylenes | 150 | 24 | 92% |

Causality Note: Xylenes are strictly required over toluene to achieve the 150 °C reflux temperature necessary to drive the thermodynamically demanding dehydrogenation step without high-pressure equipment.

Self-Validating Experimental Protocols

Protocol A: Synthesis of N-Benzyl-2,4,6-trimethylbenzenesulfonamide via BH Catalysis

This protocol utilizes atom-economic borrowing hydrogen to avoid genotoxic benzyl halides.

Reagents & Materials:

-

2,4,6-trimethylbenzenesulfonamide (199 mg, 1.00 mmol)

-

Benzyl alcohol (109 μL, 1.00 mmol)

-

Mn(I) PNP pincer precatalyst (5 mol %)

-

K2CO3 (13.8 mg, 10 mol %)

-

Bench-grade Xylenes (1.0 mL)

-

Internal Standard: 1,3,5-trimethylbenzene (for NMR validation)

Step-by-Step Methodology:

-

Preparation: In a flame-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add 2,4,6-trimethylbenzenesulfonamide (199 mg), the Mn(I) PNP precatalyst (5 mol%), and K2CO3 (10 mol%).

-

Solvent & Reactant Addition: Add 1.0 mL of xylenes to achieve a 1 M concentration, followed by benzyl alcohol (109 μL).

-

Causality: Maintaining a high concentration (1 M) promotes the intermolecular condensation step between the transient benzaldehyde and the sulfonamide.

-

-

Reaction: Seal the tube and heat the mixture in an oil bath at 150 °C for 24 hours under vigorous stirring.

-

In-Process Control (IPC): After 24 h, cool to room temperature. Extract a 10 μL aliquot, dilute in EtOAc, and spot on a silica TLC plate (Eluent: 20% EtOAc/Petroleum Ether).

-

Validation: The starting material (lower Rf) should be absent, replaced by a single distinct product spot (Rf ~0.45, UV-active).

-

-

Purification: Concentrate the crude mixture under reduced pressure. Purify via flash column chromatography (30 × 120 mm silica, 20% EtOAc/petroleum ether 40–60).

-

Final Validation: Evaporate the solvent to yield a white crystalline solid.

-

Expected Yield: ~266 mg (92%).

-

Melting Point: 94–97 °C.

-

Protocol B: Mild Deprotection via Magnesium Reduction

If the Mts group was used solely as a protecting group, it can be cleaved selectively without harsh acids.

Reagents & Materials:

-

N-Benzyl-2,4,6-trimethylbenzenesulfonamide (1.0 mmol)

-

Magnesium turnings (10.0 mmol, 10 eq)

-

Anhydrous Methanol (10 mL)

Step-by-Step Methodology:

-

Activation: Lightly crush the Mg turnings in a mortar to expose fresh, unoxidized metal surfaces. Causality: The native oxide layer on Mg inhibits the single-electron transfer (SET) required for S-N bond cleavage.

-

Reaction Setup: Dissolve the sulfonamide in 10 mL of anhydrous methanol in a 50 mL round-bottom flask. Add the activated Mg turnings.

-

Ultrasonication: Place the flask in an ultrasonic bath at ambient temperature (20–25 °C) for 25–45 minutes.

-

Causality: Sonication continuously cleans the passivating magnesium methoxide layer off the metal surface, maintaining a high rate of SET.

-

-

Quenching & Validation: Once TLC indicates complete consumption of the starting material, quench the reaction by slowly adding saturated aqueous NH4Cl (15 mL) until the remaining Mg dissolves.

-

Extraction: Extract the aqueous layer with EtOAc (3 × 15 mL). Wash the combined organic layers with brine, dry over Na2SO4, and concentrate to yield the free benzylamine.

Applications in Drug Development

Beyond its role as an intermediate, the N-benzyl-2,4,6-trimethylbenzenesulfonamide scaffold is heavily utilized in medicinal chemistry:

-

Soluble Epoxide Hydrolase (sEH) Inhibitors: The sulfonamide moiety mimics the primary pharmacophore of traditional urea-based inhibitors. Aromatic sulfonamides with hydrophobic alkyl groups (like the mesityl group) demonstrate synergistic modulation of activity, pushing inhibitory potency into the low nanomolar range 4.

-

Boc-Protected Sulfonylcarbamates: It is directly reacted with Boc2O, DMAP, and Et3N to form tert-butyl N-benzyl-N-(2,4,6-trimethylphenyl)sulfonylcarbamate, a precursor utilized in advanced peptide synthesis where differential cleavage potentials are required 2.

References

- Antiviral agents for amantadine-resistant influenza Source: US Patent US10676428B2 URL

- tert-butyl N-benzyl-N-(2,4,6-trimethylphenyl)

- Source: ACS Publications (Advanced Synthesis & Catalysis)

- Discovery of Potent Non-urea Inhibitors of Soluble Epoxide Hydrolase Source: PMC - NIH URL

Sources

- 1. US10676428B2 - Antiviral agents for amantadine-resistant influenza A - Google Patents [patents.google.com]

- 2. tert-butyl N-benzyl-N-(2,4,6-trimethylphenyl)sulfonylcarbamate - CAS号 170948-05-7 - 摩熵化学 [molaid.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discovery of Potent Non-urea Inhibitors of Soluble Epoxide Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Strategic Cleavage of the N-Benzyl Group from Sulfonamides

Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Mechanistic causality, robust experimental protocols, and orthogonal deprotection strategies.

Introduction & Chemical Context

In complex organic synthesis and Active Pharmaceutical Ingredient (API) development, the sulfonamide functional group frequently requires robust protection. The N-benzyl (Bn) group is a premier choice due to its exceptional stability under a wide array of basic, acidic, and nucleophilic conditions. However, this stability becomes a significant synthetic hurdle during the deprotection phase.

The Causality of Cleavage Resistance: Unlike N-benzyl amines or O-benzyl ethers, N-benzyl sulfonamides are notoriously resistant to standard catalytic hydrogenolysis (e.g., H₂, Pd/C). The strong electron-withdrawing nature of the sulfonyl group (-I and -M effects) delocalizes the nitrogen lone pair. This drastically reduces the basicity and nucleophilicity of the nitrogen, preventing it from effectively coordinating with the palladium catalyst surface—a critical prerequisite for the oxidative insertion of Pd into the N–C(benzyl) bond[1][2]. Consequently, synthetic chemists must rely on alternative thermodynamic pathways: single-electron transfer (SET) reductions or radical-mediated oxidative cleavage[1].

Mechanistic Pathways & Causality

Single Electron Transfer (SET) via Dissolving Metal Reduction

The most classical and reliable method for cleaving an unactivated N-benzyl sulfonamide is the Birch-type dissolving metal reduction using Sodium (Na) or Lithium (Li) in liquid ammonia (NH₃)[3].

-

Mechanistic Causality: Solvated electrons in the liquid ammonia perform a single-electron transfer (SET) to the aromatic ring of the benzyl group, generating a radical anion intermediate. Because the sulfonamide anion is a highly stable leaving group, the intermediate undergoes rapid mesolytic cleavage of the C–N bond. This yields a sulfonamide anion and a benzyl radical, which is subsequently reduced to a benzyl anion and protonated to form toluene. This method completely bypasses the transition-metal coordination issues inherent to hydrogenolysis.

Oxidative Debenzylation (Transition-Metal-Free)

For substrates containing functional groups sensitive to harsh reducing conditions (e.g., isolated alkenes, alkynes, or easily reduced heterocycles), oxidative debenzylation provides a powerful orthogonal approach. Recent methodologies utilize an alkali metal bromide (KBr) and Oxone system[1].

-

Mechanistic Causality: Oxone oxidizes the bromide ion into a highly reactive bromine radical or bromonium species. This species abstracts a hydrogen atom from the benzylic position. Subsequent oxidation generates an intermediate iminium-like species that is readily hydrolyzed by the aqueous solvent to release the free sulfonamide and benzaldehyde.

Orthogonal Alternatives: Modified Benzyl Groups

When standard N-benzyl cleavage is anticipated to be too destructive, chemists often preemptively substitute it with an N-p-methoxybenzyl (PMB) or 2,4-dimethoxybenzyl (DMB) group.

-

Mechanistic Causality: The strongly electron-donating methoxy groups stabilize the developing carbocation at the benzylic position. This lowers the activation energy for C–N bond cleavage enough to allow the use of strong acids (e.g., Trifluoroacetic acid[TFA] or Trifluoromethanesulfonic acid [TfOH]) via an S_N1 mechanism, completely avoiding reductive or oxidative conditions.

Quantitative Data & Method Comparison

To aid in experimental design, the following table summarizes the operational parameters and chemoselectivity of the primary deprotection strategies.

| Deprotection Method | Reagents & Conditions | Typical Yields | Chemoselectivity / Functional Group Tolerance | Pros & Cons |

| Dissolving Metal Reduction | Na(0) or Li(0), Liquid NH₃, THF, -78 °C | 80–95%[3] | Low/Moderate: Reduces alkynes, conjugated alkenes, and nitro groups. Tolerates isolated ethers and alkyl chains. | Pros: Extremely fast, highly reliable for stubborn substrates.Cons: Requires cryogenic conditions and handling of liquid NH₃. |

| Oxidative Cleavage | KBr (2.0 eq), Oxone (3.0 eq), CH₃CN/H₂O, RT | 75–90%[1] | Moderate: Tolerates halogens, esters, and cyano groups. Oxidizes primary alcohols and sulfides. | Pros: Transition-metal-free, environmentally benign, mild RT conditions.Cons: Side reactions with oxidation-prone moieties. |

| Acidic Cleavage (PMB only) | TFA or TfOH/TFA, CH₂Cl₂, RT to 40 °C | 85–99% | High: Tolerates most functional groups except acid-sensitive protecting groups (e.g., Boc, Trt, TBS). | Pros: Operationally simple, standard lab equipment.Cons: Only works if the benzyl group is electron-rich (PMB/DMB). |

Experimental Workflows & Protocols

Protocol A: Dissolving Metal Reduction (Na/Liquid NH₃)

This protocol is self-validating: the persistence of a deep blue color indicates the presence of active solvated electrons, confirming the reaction environment is strictly anhydrous and reducing.

-

Setup: Equip a 3-neck round-bottom flask with a cold finger condenser (dry ice/acetone), a mechanical stirrer, and an argon inlet.

-

Ammonia Condensation: Cool the flask to -78 °C and condense approximately 30 mL of anhydrous liquid NH₃ into the vessel[3].

-

Electron Generation: Add freshly cut, hexane-washed Sodium metal (approx. 5.0–10.0 equivalents relative to the substrate) in small pieces until a persistent, deep blue color is established.

-

Substrate Addition: Dissolve the N-benzyl sulfonamide (1.0 eq, e.g., 2.0 mmol) in 10 mL of anhydrous THF. Add this solution dropwise to the blue NH₃ solution over 10 minutes[3].

-

Reaction: Stir the mixture at -78 °C for 30–60 minutes. Monitor by TLC (aliquots quenched in wet ether).

-

Quench: Carefully add solid NH₄Cl in small portions until the blue color completely dissipates, indicating the destruction of excess solvated electrons.

-

Workup: Remove the cooling bath and allow the NH₃ to evaporate overnight under a stream of nitrogen. Partition the remaining residue between Ethyl Acetate and 1M HCl. Wash the organic layer with brine, dry over MgSO₄, and concentrate in vacuo to yield the free sulfonamide.

Protocol B: Oxidative Cleavage (KBr/Oxone)

This protocol utilizes a catalytic cycle of halogens to achieve oxidation under mild conditions.

-

Preparation: In a round-bottom flask, dissolve the N-benzyl sulfonamide (1.0 eq) in a 1:1 mixture of CH₃CN and H₂O (approx. 0.1 M concentration).

-

Reagent Addition: Add Potassium Bromide (KBr, 2.0 eq) followed by Oxone (Potassium peroxymonosulfate, 3.0 eq) in one portion[1].

-

Reaction: Stir the resulting suspension vigorously at room temperature. The reaction mixture may develop a slight yellow/orange tint due to the generation of active bromine species. Stir for 4–12 hours until complete consumption of the starting material is observed via LC-MS or TLC[1].

-

Quench: Add a saturated aqueous solution of Sodium Thiosulfate (Na₂S₂O₃) to reduce any residual oxidants and active bromine species.

-

Extraction: Extract the aqueous layer three times with Dichloromethane (CH₂Cl₂). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography.

Mechanistic Visualization

The diagram below illustrates the electron flow and intermediate generation during the dissolving metal reduction of an N-benzyl sulfonamide.

Fig 1. Single Electron Transfer (SET) mechanistic pathway for the cleavage of N-benzyl sulfonamides using Na/NH₃.

References

- Design and Synthesis of Potential Inhibitors Against dUTPase (Heterocycles, 2006)

- Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide (Organic Letters, 2014)

- Deprotection of benzyl-derived groups via photochemically mesolytic cleavage of C–N and C–O bonds (Chem, 2023 / ACS Omega, 2020)

Sources

Green chemistry approaches to synthesizing trimethylbenzenesulfonamides

Application Note: Green Chemistry Approaches to Synthesizing Trimethylbenzenesulfonamides

Strategic Context & Rationale

Trimethylbenzenesulfonamides—specifically derivatives of the 2,4,6-trimethylbenzenesulfonyl (Mts or mesitylenesulfonyl) group—are indispensable in modern organic synthesis. They serve as highly sterically hindered protecting groups for amines and act as critical structural motifs in biologically active pharmacophores.